4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid
Overview
Description
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N4O2 This compound is characterized by a fused ring system consisting of a pyrrole and a triazine ring
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of disorders characterized by overexpression of dyrk1a .
Mode of Action
It is suggested that similar compounds interact with their targets, potentially inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are involved in various cellular processes .
Result of Action
Similar compounds have been used in the treatment of various diseases and pathologies, suggesting that they may have significant biological effects .
Biochemical Analysis
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This compound has been shown to interact with several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of this compound to the active site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream targets.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival . Additionally, this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes and cofactors involved in phosphorylation and dephosphorylation processes . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of kinases. The compound’s distribution within tissues is influenced by its affinity for these transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can interact with its target kinases . Targeting signals and post-translational modifications play a role in directing this compound to these specific locations, ensuring its effective inhibition of kinase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with hydrazine derivatives under specific conditions. Another method includes the formation of triazinium dicyanomethylide intermediates, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of transition metal catalysts and controlled reaction environments to ensure the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,1-F][1,2,4]triazine derivatives.
Scientific Research Applications
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Pyrrolo[2,1-F][1,2,4]triazine: The parent compound, which shares the core structure but lacks the amino and carboxylic acid functional groups.
4-Aminopyrrolo[2,1-F][1,2,4]triazine: Similar structure but without the carboxylic acid group.
Uniqueness: 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGURUYQUUPXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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